2-Dimethylaminobenzylhydrazine dihydrochloride
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Overview
Description
2-Dimethylaminobenzylhydrazine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a dimethylamino group attached to a benzylhydrazine moiety, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminobenzylhydrazine dihydrochloride typically involves the reaction of 2-(dimethylamino)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Ambient temperature
Solvent: Ethanol or methanol
Reaction Time: Several hours to ensure complete reaction
The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Stirring: To ensure uniform reaction conditions
Automated Purification Systems: For efficient and consistent purification of the final product
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminobenzylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions include azines, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Dimethylaminobenzylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Dimethylaminobenzylhydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is mediated through the hydrazine moiety, which can undergo nucleophilic attack on electrophilic centers within the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the hydrazine moiety.
Benzylhydrazine: Contains the hydrazine moiety but lacks the dimethylamino group.
2-Dimethylaminobenzylamine: Similar structure but with an amine group instead of hydrazine.
Uniqueness
2-Dimethylaminobenzylhydrazine dihydrochloride is unique due to the presence of both the dimethylamino and hydrazine groups, which confer distinct reactivity and functionality. This dual functionality makes it a versatile reagent in various chemical and biochemical applications .
Properties
IUPAC Name |
2-(hydrazinylmethyl)-N,N-dimethylaniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12(2)9-6-4-3-5-8(9)7-11-10;;/h3-6,11H,7,10H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZBUWBTFCPAJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CNN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375461 |
Source
|
Record name | 2-Dimethylaminobenzylhydrazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-12-1 |
Source
|
Record name | 2-Dimethylaminobenzylhydrazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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